molecular formula C17H20N2OS B5728776 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B5728776
M. Wt: 300.4 g/mol
InChI Key: HAMFMXZNSQFJLM-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as thioflavin T, is a fluorescent dye used in scientific research. It is commonly used to detect amyloid fibrils, which are associated with several diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has become a valuable tool in the study of these diseases due to its ability to selectively bind to amyloid fibrils and emit a fluorescent signal, making it easier to detect and study.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T involves its ability to selectively bind to amyloid fibrils. The dye contains a planar aromatic ring system that can insert into the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils, making it a valuable tool in the study of amyloid-related diseases.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe dye and has not been reported to have any significant biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T is a fluorescent dye and can interfere with certain imaging techniques, such as fluorescence resonance energy transfer (FRET), due to its spectral overlap with other fluorophores.

Advantages and Limitations for Lab Experiments

Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye that can detect even small amounts of amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to its use. Thioflavin T is a small molecule that can diffuse into cells and tissues, making it difficult to distinguish between extracellular and intracellular fibrils. Additionally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T can bind to other proteins and molecules, leading to false positive results.

Future Directions

There are several future directions for the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in scientific research. One area of interest is the development of new 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T derivatives with improved properties, such as increased selectivity or sensitivity. Another direction is the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in combination with other imaging techniques, such as electron microscopy or atomic force microscopy, to gain a more complete understanding of amyloid fibril formation and structure. Finally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T may be used in the development of new therapeutics for amyloid-related diseases, as it can be used to screen for compounds that can inhibit amyloid aggregation.

Synthesis Methods

Thioflavin T can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with various aldehydes. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography. The synthesis of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T has been well established, and several methods have been reported in the literature.

Scientific Research Applications

Thioflavin T has been widely used in scientific research to study the formation and properties of amyloid fibrils. It has been used to detect amyloid fibrils in vitro and in vivo, and to monitor the aggregation of amyloidogenic proteins in real-time. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid aggregation.

properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFMXZNSQFJLM-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

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